1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinoline ring, an oxadiazole ring, and a piperidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide typically involves a multi-step process:
-
Formation of the Oxadiazole Ring: : The initial step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) acting as dehydrating agents.
-
Quinoline Synthesis: : The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
-
Coupling Reactions: : The oxadiazole and quinoline intermediates are then coupled through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
-
Formation of Piperidine Carboxamide: : The final step involves the introduction of the piperidine carboxamide moiety, which can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the methoxy groups or the quinoline ring, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline ring, using reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the piperidine ring, using reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that may exhibit fluorescence under certain conditions.
Medicine: Explored for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels, which the compound may bind to or modulate.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidine-4-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-32-20-9-5-7-17(22(20)33-2)24-28-25(34-29-24)18-14-21(27-19-8-4-3-6-16(18)19)30-12-10-15(11-13-30)23(26)31/h3-9,14-15H,10-13H2,1-2H3,(H2,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKZKVMFXYUIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC(CC5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.